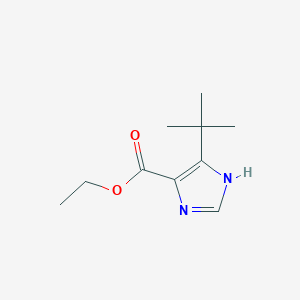
ethyl 5-tert-butyl-1H-imidazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was achieved through a "one-pot" nitro-reductive cyclization with an 87% yield, as described in one study . Another study reported the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, using a sequence of condensation, oxidation, esterification, and the Grignard reaction, with an overall yield of 32.2% .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-ray crystallography. For example, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was elucidated using hydrogen bonding patterns to form supramolecular structures in one, two, and three dimensions . Similarly, the crystal structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was determined using X-ray diffraction and further analyzed using Hirshfeld surfaces and 3D energy frameworks .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in the formation of supramolecular architectures. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit different hydrogen bonding interactions, leading to the formation of chains, sheets, or three-dimensional frameworks . Additionally, the reactivity of these compounds can be influenced by the presence of substituents on the imidazole ring, as seen in the synthesis of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of functional groups like carboxylate and tert-butyl can affect these properties. For example, the molecular electrostatic potential of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was studied to determine reactive sites, and its band gap energy was calculated to be 4.36 eV, indicating its potential use in electronic applications . Additionally, the coordination compounds of ethyl 5-methyl-4-imidazolecarboxylate with copper(II) were characterized by IR and UV spectroscopy, and their solid-state structures were determined, showing different geometries and coordination modes .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
- Hydrogen-Bonded Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate the formation of hydrogen-bonded supramolecular structures. These structures vary in dimensions, showing chains, complex sheets, and three-dimensional frameworks due to different types of hydrogen bonds like N-H...N, N-H...O, and C-H...π(arene) interactions (Costa et al., 2007).
Chemical Synthesis and Reactions
- Synthesis of Key Intermediates : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of Olmesartan, is synthesized through a series of reactions, including microwave-irradiation condensation, oxidation, esterification, and the Gringard reaction, with an overall yield of 32.2% (Shen Zheng-rong, 2007).
- Formation of Unexpected Products : In the study of 3-oxygenated isoxazoles, the reaction of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions led to unexpected products, demonstrating the complexity and unpredictability of chemical reactions involving similar compounds (Brehm et al., 1991).
Molecular Structure and Properties
- Crystal Structure Analysis : The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to a dihydrate form, offering insights into the planar molecular structure and the formation ofa three-dimensional hydrogen-bonded network. This demonstrates the potential for detailed molecular and crystallographic studies in similar compounds (Hai-qiang Wu et al., 2005).
Impurities Identification in Pharmaceutical Processes
- Identification of Process-Related Impurities : During the preparation of ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, a derivative, numerous related substances and impurities were identified. The study underscores the importance of understanding and controlling impurities in pharmaceutical manufacturing processes (Venkannaa et al., 2015).
Catalytic Activity in Polymerization
- Novel Catalysts for Epoxy Resins : Research on 1-substituted imidazole derivatives explored their use as catalysts for the polymerization of epoxy resins. The study provides insight into the catalytic activity based on the steric and electronic effects of substituent groups, highlighting the potential for developing new catalysts for material synthesis (Wong et al., 2007).
Antibacterial Activity of Derivatives
- Antibacterial Properties : The design and synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, starting from compounds related to ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, were evaluated for their antibacterial activity. This research demonstrates the potential of such derivatives in the development of new antibacterial agents (Prasad, 2021).
Zukünftige Richtungen
While specific future directions for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are not mentioned in the retrieved papers, the field of imidazole derivatives is a vibrant area of research. The synthesis, functionalization, and physicochemical properties of imidazole derivatives are being actively explored, with a focus on their potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)7-8(10(2,3)4)12-6-11-7/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWFCKNFSOIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



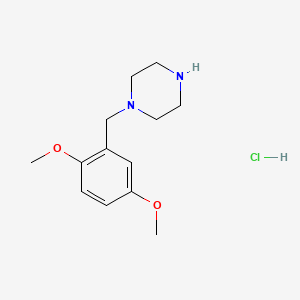
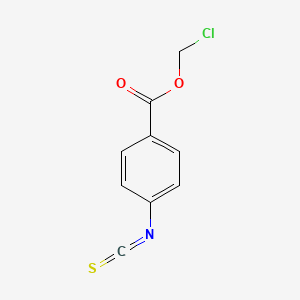
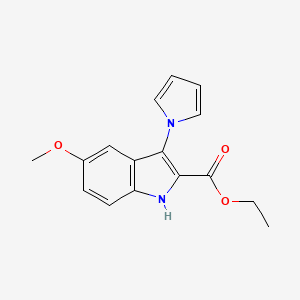
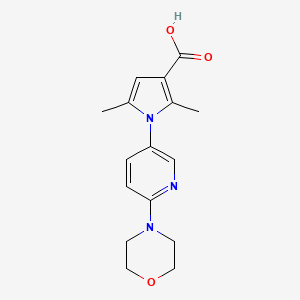

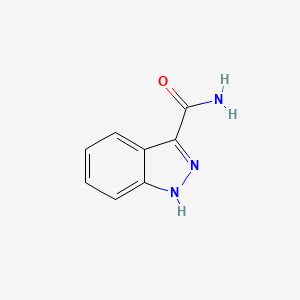
![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
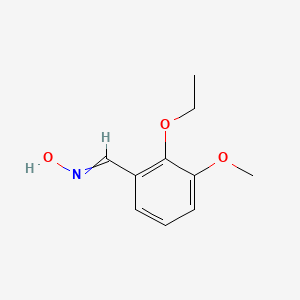
![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
